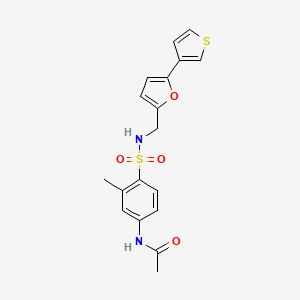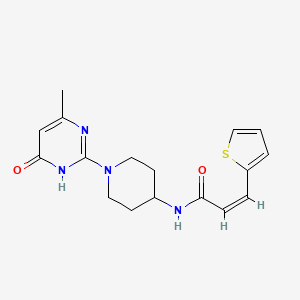
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a kappa opioid receptor antagonist that has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide acts as a selective antagonist of the kappa opioid receptor. It binds to the receptor and blocks the effects of endogenous opioids, such as dynorphin. This results in a decrease in the activation of the kappa opioid receptor system, which has been linked to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This compound has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and opioids. Additionally, this compound has been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of blocking this receptor system without interfering with other opioid receptor systems. Additionally, this compound has been shown to have a high degree of purity and yield, making it a reliable compound for research. However, one limitation of using this compound is its potential to interact with other receptors or systems in the body, which could lead to off-target effects.
Orientations Futures
There are several future directions for research involving N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide. One area of interest is the development of new pain medications that target the kappa opioid receptor system. Additionally, this compound could be used to study the role of the kappa opioid receptor system in stress-related disorders, such as anxiety and depression. Another future direction is the investigation of the potential use of this compound in the treatment of drug addiction. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapies.
Méthodes De Synthèse
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with thiophene-3-carboxylic acid followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography. This method has been reported to yield pure this compound with a high degree of purity and yield.
Applications De Recherche Scientifique
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide has been widely used in scientific research to study the kappa opioid receptor system. This system plays a crucial role in regulating pain, stress, and addiction. This compound has been found to block the effects of kappa opioid receptor activation, which has led to its use in studying the role of this receptor system in various physiological processes.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-14(12-4-2-3-5-13(12)16)9-17-15(18)8-11-6-7-20-10-11/h2-7,10,14H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRIYKUHRCLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)
![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)


![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)
![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)